Hexestrol

Descripción general

Descripción

- Históricamente, se usó para la terapia de reemplazo hormonal y en el tratamiento de cánceres dependientes de hormonas y trastornos ginecológicos. en su mayoría ya no se comercializa .

- El this compound se puede administrar por vía oral, sublingual (debajo de la lengua) o mediante inyección intramuscular. También se ha formulado como ésteres como this compound diacetato (Sintestrol) y this compound dipropionato (Hexanoestrol) .

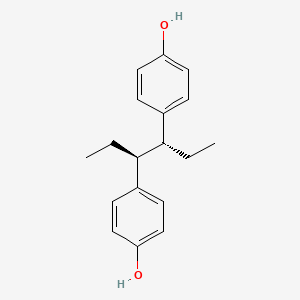

Hexestrol: (fórmula química: CHO) también es conocido por otros nombres como Synestrol, Synoestrol, Estrifar y Estronal.

Métodos De Preparación

- El hexestrol se puede sintetizar a través de varias rutas, pero los métodos exactos de producción industrial no están ampliamente documentados.

- Una ruta sintética común implica la reacción de fenol con bromuro de 4-bromobutirilo, seguido de reducción para producir this compound .

Análisis De Reacciones Químicas

- El hexestrol experimenta reacciones típicas asociadas con los compuestos fenólicos, incluida la oxidación, la reducción y la sustitución.

- Los reactivos comunes incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y catalizadores ácidos.

- Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Medical Applications

Hexestrol has been primarily utilized in hormone replacement therapies and cancer treatments. Its estrogenic properties have made it a candidate for various clinical applications:

- Hormone Replacement Therapy : this compound has been used in estrogen replacement therapy for postmenopausal women, aiming to alleviate symptoms associated with estrogen deficiency .

- Cancer Treatment : It has been employed in treating breast cancer in women and prostate cancer in men due to its potent estrogenic effects . Clinical studies have shown that this compound can induce mammary gland development and has a high affinity for estrogen receptors, making it effective in these contexts .

Case Study: Clinical Efficacy

A clinical study highlighted this compound's effectiveness in managing estrogen-related conditions, showing significant improvements in patient symptoms without the severe side effects often associated with other estrogens like diethylstilbestrol .

Antimicrobial Research

Recent studies have explored this compound's potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Antibacterial Activity : this compound demonstrated effective antimicrobial activity against both type strains and clinical isolates of MRSA, with minimum inhibitory concentrations (MICs) recorded at 16 µg/mL. The compound was shown to inhibit bacterial adhesion and biofilm formation, which are critical factors in MRSA infections .

- Mechanism of Action : Research indicates that this compound interferes with cellular energy metabolism and reduces the expression of biofilm-related genes, enhancing the efficacy of existing antibiotics when used in combination .

Case Study: MRSA Infections

In a laboratory setting, this compound was tested alongside aminoglycosides, revealing synergistic effects that could lead to more effective treatment protocols for resistant bacterial strains .

Viral Inhibition

This compound's role as an antiviral agent has recently come to light, particularly concerning its efficacy against the Lassa virus.

- Inhibition of Viral Entry : Studies have identified this compound as a promising candidate for inhibiting Lassa virus entry by acting on the membrane fusion step during viral infection. This discovery positions this compound as a potential therapeutic option for viral diseases where no approved treatments currently exist .

Case Study: Lassa Virus

In a screening of compounds for antiviral activity, this compound was found to significantly reduce Lassa virus entry into host cells, suggesting a novel application for this compound beyond traditional hormonal therapies .

Reproductive Health Research

This compound has also been investigated for its impact on reproductive health, particularly concerning oocyte quality and development.

- Effects on Oocyte Quality : Research indicates that this compound exposure negatively affects oocyte maturation and early embryonic development. It disrupts mitochondrial function and alters calcium homeostasis within oocytes, leading to impaired reproductive outcomes .

Case Study: Oocyte Maturation

In controlled experiments with mice, this compound exposure resulted in decreased rates of germinal vesicle breakdown and polar body extrusion, highlighting its detrimental effects on fertility-related processes .

Mecanismo De Acción

- El hexestrol ejerce sus efectos principalmente a través de la unión a los receptores de estrógenos (ER), específicamente ERα y ERβ.

- Los objetivos moleculares y las vías exactas involucrados no están completamente elucidados, pero su afinidad por los ER es comparable o ligeramente mayor que la del estradiol.

- Al igual que otros estrógenos potentes, el this compound induce la proliferación endometrial y el desarrollo de la glándula mamaria en roedores .

Comparación Con Compuestos Similares

- El hexestrol se considera uno de los estrógenos más potentes, junto con el dietilestilbestrol.

- Compuestos similares incluyen dietilestilbestrol (estructuralmente relacionado) y otros estrógenos sintéticos utilizados en investigación y medicina .

Propiedades

Número CAS |

84-16-2 |

|---|---|

Fórmula molecular |

C18H22O2 |

Peso molecular |

270.4 g/mol |

Nombre IUPAC |

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1 |

Clave InChI |

PBBGSZCBWVPOOL-QNSVNVJESA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

SMILES isomérico |

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

SMILES canónico |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Apariencia |

Solid powder |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

melting_point |

185-188 °C CRYSTALS; MP: 137-139 °C /DIACETATE/ CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ |

Key on ui other cas no. |

84-16-2 5635-50-7 |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.